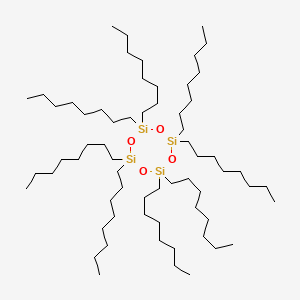
2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a silicon-based compound known for its unique structural properties. It is a member of the siloxane family, characterized by a cyclic arrangement of silicon and oxygen atoms. This compound is notable for its high thermal stability and low surface tension, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the hydrolysis and condensation of dimethyldichlorosilane. The process begins with the addition of dimethyldichlorosilane to water, maintaining the temperature between 30-40°C. The resulting mixture is then separated, and the oil phase is hydrolyzed using sodium hydroxide solution. The hydrolyzed product is subjected to cracking at 120-140°C under vacuum conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often utilizing advanced distillation techniques to separate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions often occur with halogenating agents, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated siloxanes.
Applications De Recherche Scientifique
2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is widely used in scientific research due to its unique properties:
Chemistry: Used as a precursor in the synthesis of advanced silicon-based materials.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.
Industry: Utilized in the production of high-performance lubricants and sealants.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound provide high thermal stability and resistance to chemical degradation. This stability allows the compound to form durable coatings and films, which are essential in industrial applications. Additionally, its low surface tension facilitates its use as a lubricant and sealant .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
- Hexamethylcyclotrisiloxane
- Decamethylcyclopentasiloxane
Uniqueness
Compared to similar compounds, 2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane exhibits superior thermal stability and lower surface tension. These properties make it particularly valuable in applications requiring high-performance materials, such as advanced coatings and lubricants .
Propriétés
Numéro CAS |
137410-93-6 |
|---|---|
Formule moléculaire |
C64H136O4Si4 |
Poids moléculaire |
1082.1 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8-octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C64H136O4Si4/c1-9-17-25-33-41-49-57-69(58-50-42-34-26-18-10-2)65-70(59-51-43-35-27-19-11-3,60-52-44-36-28-20-12-4)67-72(63-55-47-39-31-23-15-7,64-56-48-40-32-24-16-8)68-71(66-69,61-53-45-37-29-21-13-5)62-54-46-38-30-22-14-6/h9-64H2,1-8H3 |
Clé InChI |
YQZSZXWURRBMDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si]1(O[Si](O[Si](O[Si](O1)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















